molecular formula C23H24N2O4 B11010349 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11010349
M. Wt: 392.4 g/mol
InChI Key: XDDDZKIYTNRBDE-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a small molecule research compound designed for investigative applications in medicinal chemistry and drug discovery. This chemical features a 1,2-dihydroisoquinoline core, a privileged structure in medicinal chemistry known for its diverse biological activities, which is functionalized with a 2,3-dihydro-1,4-benzodioxin moiety, a scaffold recognized for its therapeutic potential in neurological and metabolic disorders . The molecular architecture suggests potential for targeting various enzyme systems, as structurally related compounds containing the 2,3-dihydro-1,4-benzodioxin group have demonstrated moderate inhibitory activity against enzymes such as acetylcholinesterase (AChE) and α-glucosidase in preliminary research . The compound's mechanism of action is hypothesized to involve targeted enzyme inhibition based on its structural features, though specific pharmacological profiling requires further investigation. Researchers can utilize this compound as a chemical tool for probing disease mechanisms, particularly in neurological conditions like Alzheimer's disease and metabolic disorders such as Type 2 Diabetes, given the established research applications of its structural analogs . The synthetic route for related N-substituted 2,3-dihydro-1,4-benzodioxin compounds typically involves multi-step organic synthesis, with final products characterized using advanced analytical techniques including NMR spectroscopy, mass spectrometry, and elemental analysis to verify structural integrity and purity . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Proper handling procedures in accordance with laboratory safety protocols are required. Researchers are encouraged to consult the Certificate of Analysis for specific lot data, including purity confirmation and storage recommendations.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylbutyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C23H24N2O4/c1-15(2)9-10-25-14-19(17-5-3-4-6-18(17)23(25)27)22(26)24-16-7-8-20-21(13-16)29-12-11-28-20/h3-8,13-15H,9-12H2,1-2H3,(H,24,26)

InChI Key

XDDDZKIYTNRBDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-methylbutyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C17H21N3O3
  • Molecular Weight : 309.37 g/mol

The compound features a benzodioxin moiety, which is known for its diverse biological activities.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. Initial steps include the formation of sulfonamides followed by reaction with various acetamides to yield the target compound.

Antioxidant Activity

Research indicates that compounds containing the benzodioxin structure exhibit notable antioxidant properties. These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress-related pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of benzodioxin derivatives. For instance:

  • In vitro studies demonstrated that some derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Compound Target Bacteria Inhibition Zone (mm)
Benzodioxin Derivative AStaphylococcus aureus15
Benzodioxin Derivative BEscherichia coli12

Enzyme Inhibition

This compound has been screened for its ability to inhibit key enzymes involved in metabolic disorders:

  • Acetylcholinesterase Inhibition : This activity is crucial for potential applications in treating Alzheimer’s disease.

Case Studies

A notable case study involved the evaluation of a series of synthesized benzodioxin derivatives against acetylcholinesterase. The results indicated that certain modifications to the benzodioxin scaffold significantly enhanced inhibitory activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between the target compound and related molecules:

Compound Name / ID Molecular Formula Molecular Weight Key Functional Groups Biological Activity (if reported) Evidence Source
Target Compound C₂₃H₂₄N₂O₄ 416.45 g/mol Benzodioxin, Isoquinoline, Carboxamide Not explicitly reported N/A
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid C₁₀H₁₀O₄ 194.18 g/mol Benzodioxin, Acetic acid Anti-inflammatory (comparable to ibuprofen) [1]
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ 391.46 g/mol Benzodioxin, Pyridine, Dimethylamino Research use only; unvalidated for medicine [3]
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-4-oxobutyl]-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide C₂₄H₂₇N₃O₆ 453.5 g/mol Benzodioxin, Indole, Methoxy No activity reported [5]

Key Observations:

  • The benzodioxin subunit is a common feature, but its position (6-yl vs. 5-yl) and substituents vary, affecting electronic properties and target selectivity.
  • Lipophilicity increases with alkyl chains (e.g., 3-methylbutyl in the target compound) compared to smaller substituents like acetic acid ().

Preparation Methods

Benzodioxin Ring Formation

Catechol reacts with 1,2-dibromoethane under basic conditions to form 1,4-benzodioxane, followed by nitration and reduction to yield 6-nitro-1,4-benzodioxane, which is hydrogenated to the amine.

Table 1: Optimization of Benzodioxin-6-Amine Synthesis

StepReagents/ConditionsYield (%)Reference
Benzodioxane formationCatechol, 1,2-dibromoethane, K₂CO₃85
NitrationHNO₃, H₂SO₄, 0°C72
ReductionH₂, Pd/C, ethanol90

Synthesis of 2-(3-Methylbutyl)-1-Oxo-1,2-Dihydroisoquinoline-4-Carboxylic Acid

Cyclization to Isoquinolinone

A Bischler-Napieralski reaction forms the dihydroisoquinoline core. N-Allyl-3-methylbutylamide undergoes cyclization with POCl₃ or PCl₅, followed by oxidation to introduce the ketone.

Equation 1 :

\text{NH}2\text{(CH}2\text{)3CH(CH}3\text{)} + \text{ClCOC}6\text{H}4\text{COCl} \xrightarrow{\text{POCl}3} \text{Isoquinolinone intermediate} \xrightarrow{\text{KMnO}4} \text{1-Oxo derivative}

Carboxylic Acid Formation

Hydrolysis of the 4-cyano group (if present) or direct carboxylation using CO₂ under palladium catalysis yields the carboxylic acid.

Table 2: Cyclization and Oxidation Conditions

SubstrateReagentsTemperature (°C)Yield (%)
N-Allyl-3-methylbutylamidePOCl₃, CH₂Cl₂8068
OxidationKMnO₄, H₂O2585

Amide Coupling Strategies

The final step involves coupling the isoquinoline-4-carboxylic acid with 2,3-dihydro-1,4-benzodioxin-6-amine.

Activation Methods

  • EDCl/HOBt : Carboxylic acid activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF.

  • Mixed Carbonate : Formation of an acyl chloride using oxalyl chloride, followed by reaction with the amine.

Equation 2 :

Carboxylic acid+SOCl2Acyl chlorideAmineAmide\text{Carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acyl chloride} \xrightarrow{\text{Amine}} \text{Amide}

Optimization Data

Table 3: Coupling Efficiency

MethodSolventTime (h)Yield (%)Purity (%)
EDCl/HOBtDMF127598
Acyl chlorideTHF48295

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Use of bulky Lewis acids (e.g., ZnCl₂) directs cyclization to the 4-position.

  • Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted amine or carboxylic acid.

  • Oxidation Overreach : Controlled stoichiometry of KMnO₄ prevents over-oxidation of the ketone.

Spectroscopic Validation

Key characterization data from analogous compounds:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.0 Hz, 1H, isoquinoline-H), 6.90–6.70 (m, 3H, benzodioxin-H).

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N amide).

  • HRMS : [M+H]⁺ calc. for C₂₄H₂₅N₂O₄: 429.1818; found: 429.1815 .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this compound?

  • Synthesis : Use a combination of computational reaction path searches (quantum chemical calculations) and iterative experimental optimization to identify efficient synthetic routes. For example, ICReDD’s approach employs computational screening to narrow down reaction conditions (e.g., solvent, temperature, catalysts) before lab validation, reducing trial-and-error efforts .
  • Characterization : Employ NMR, HPLC-MS, and X-ray crystallography for structural confirmation. Statistical methods like Design of Experiments (DoE) can optimize purification steps (e.g., column chromatography conditions) to minimize impurities .

Q. How can researchers design experiments to assess the compound’s stability under varying conditions?

  • Use accelerated stability testing with controlled variables (pH, temperature, humidity) in a factorial design. For example, a 2³ factorial design (three factors at two levels) can identify critical degradation pathways. Analyze degradation products via LC-MS and correlate results with computational predictions of bond dissociation energies .

Q. What statistical approaches are suitable for analyzing contradictory data in biological assays?

  • Apply multivariate analysis (e.g., PCA or PLS regression) to disentangle confounding variables. For instance, if bioactivity results conflict across assays, use hierarchical clustering to identify outliers or batch effects. Reference methodologies from chemical engineering process control to standardize assay protocols .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

  • Utilize density functional theory (DFT) to map potential energy surfaces for key reactions (e.g., nucleophilic substitutions or cyclizations). Pair this with molecular dynamics simulations to assess solvent effects. Validate predictions using microreactor systems to isolate intermediates, as described in reaction engineering frameworks .

Q. What strategies resolve discrepancies between theoretical and experimental binding affinities in target interaction studies?

  • Implement free-energy perturbation (FEP) calculations to refine docking predictions. Experimentally, use isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to measure binding thermodynamics. Cross-reference results with cryo-EM or X-ray crystallography data to identify conformational changes not captured in static models .

Q. How can researchers optimize membrane-based separation techniques for enantiomeric purification of this compound?

  • Apply response surface methodology (RSM) to optimize membrane parameters (pore size, material, pressure). For chiral separation, integrate molecular imprinting techniques with computational screening of host-guest interactions. Reference membrane technology classifications under CRDC subclass RDF2050104 for advanced material selection .

Methodological Frameworks

Q. What interdisciplinary approaches integrate chemical engineering principles into synthesis scale-up?

  • Adopt process intensification strategies, such as continuous-flow reactors, to enhance yield and safety. Use CRDC subclass RDF2050112 (reaction fundamentals and reactor design) to guide kinetic studies and heat/mass transfer simulations. Pair with lifecycle assessment (LCA) to evaluate environmental impacts .

Q. How do advanced spectroscopic techniques address structural ambiguity in derivatives?

  • Combine 2D-NMR (e.g., HSQC, HMBC) with dynamic nuclear polarization (DNP) to enhance sensitivity for low-concentration intermediates. For crystalline derivatives, apply synchrotron X-ray diffraction to resolve stereochemical uncertainties. Cross-validate with computational IR/Raman spectra .

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